molecular formula C16H21NO6 B2507689 (2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid CAS No. 1071535-97-1

(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B2507689
CAS No.: 1071535-97-1
M. Wt: 323.345
InChI Key: ACSHDYGHYZZKSZ-YGRLFVJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-3-carboxylic acid derivative featuring a 1-ethyl group, a 5-oxo substituent, and a 3,4,5-trimethoxyphenyl moiety at the C2 position.

Properties

IUPAC Name

(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-17-13(18)8-10(16(19)20)14(17)9-6-11(21-2)15(23-4)12(7-9)22-3/h6-7,10,14H,5,8H2,1-4H3,(H,19,20)/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHDYGHYZZKSZ-YGRLFVJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

a) Pyrrolidine Backbone Modifications
  • Target Compound : Contains a 5-oxo-pyrrolidine ring with a carboxylic acid at C3, an ethyl group at N1, and a 3,4,5-trimethoxyphenyl group at C2.
  • Methyl Ester Analogues : Derivatives like methyl 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate (compound 3 in ) replace the carboxylic acid with a methyl ester, altering solubility and bioavailability .
b) Substituent Variations
  • Trimethoxyphenyl vs. Dimethoxyphenyl/Benzodioxol :

    • Compounds like (±)-(3R,4S)-4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid () and (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl) analogues () demonstrate that reducing methoxy groups or replacing them with benzodioxol alters electronic properties and anticancer activity .
    • The 3,4,5-trimethoxyphenyl group in the target compound may enhance tubulin-binding affinity compared to dimethoxy variants .
  • Thienylmethyl vs. Trimethoxyphenyl :

    • 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid () replaces the aromatic trimethoxyphenyl with a thiophene ring, significantly lowering molecular weight (225.26 vs. ~311.33 g/mol) and altering hydrophobicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~311.33 3,4,5-Trimethoxyphenyl, Ethyl ~1.8 (estimated)
(±)-14{3,5} () 482.29 3,5-Dimethoxyphenyl, CF3-phenyl ~3.2
5-Oxo-1-(2-thienylmethyl) () 225.26 Thienylmethyl ~0.5
1-Methyl-5-oxo-2-phenyl () 219.24 Phenyl, Methyl ~1.2

*LogP values estimated using substituent contributions. The target compound’s higher methoxy content increases hydrophobicity compared to thienyl or phenyl analogues.

Q & A

Q. What are the established synthetic routes for (2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid, and what key reaction conditions are required?

The compound is synthesized via multi-step modifications starting from epigallocatechin-3-gallate (EGCG). Key steps include:

  • Methylation : Reaction of EGCG with dimethyl sulfate and K₂CO₃ in acetone under reflux to introduce methoxy groups .
  • Deprotection and functionalization : Use of Boc-protected amino acids (e.g., Boc-Val-OH) with DCC/DMAP coupling, followed by TFA-mediated deprotection . Critical parameters include solvent choice (e.g., acetone for methylation), reaction temperature (reflux for 3 hours), and stoichiometric control of reagents like K₂CO₃ to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : ¹H (600 MHz) and ¹³C (150 MHz) NMR in CDCl₃ resolve stereochemistry and confirm diastereotopic protons (e.g., δH 5.46 ppm for the pyrrolidine ring) .
  • HRMS-ESI : High-resolution mass spectrometry with <1 ppm error validates molecular mass (e.g., m/z 476.2282 [M+H]⁺) .
  • UPLC-UV : Purity assessment (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) at 254 nm .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

  • MTT assay : Standardized cytotoxicity screening using human A549 lung epithelial cells. Protocol involves 24–48 hours of compound exposure, followed by formazan quantification at 570 nm. Significant activity is defined by viability reduction to <30% (vs. cytarabine controls) .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer efficacy of this pyrrolidine derivative?

Introducing heterocyclic rings (e.g., 1,3,4-oxadiazolethione or 4-aminotriazolethione) at the carboxylic acid position improves cytotoxicity. For example:

  • Azole derivatives reduced A549 cell viability to 28–29% (vs. 40–50% for parent compounds).
  • Design strategies should preserve the 3,4,5-trimethoxyphenyl motif while optimizing heterocycle electronics (e.g., sulfur in oxadiazole enhances π-π stacking) .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

Discrepancies (e.g., predicted absorption vs. low cell permeability) require:

  • Iterative analog synthesis : Modify logP via esterification (e.g., valine conjugation) or PEGylation to align with SwissADME predictions .
  • BOILED-Egg model : Validate gastrointestinal absorption and blood-brain barrier penetration using polar surface area and logP calculations .

Q. What crystallographic methods are suitable for determining its absolute configuration?

  • Single-crystal X-ray diffraction : Use SHELXL refinement with Mo-Kα radiation (λ = 0.71073 Å) and data collected at 100K.
  • Validation : Achieve R1 < 0.05 via direct methods (SHELXT). High-resolution data (>1.0 Å) and twinning detection ensure chiral center accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.